

A Technical Guide to 4-Fluorobenzonitrile-13C6: Properties and Experimental Analysis

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Compound of Interest

Compound Name: 4-Fluorobenzonitrile-13C6

Cat. No.: B12422539

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This technical guide provides an in-depth overview of **4-Fluorobenzonitrile-13C6**, a stable isotope-labeled compound crucial for researchers, scientists, and professionals in drug development. This document details its molecular properties and presents a standardized protocol for its molecular weight determination.

Core Molecular Data

The key difference between 4-Fluorobenzonitrile and its 13C6 isotopologue lies in the isotopic composition of the benzene ring, leading to a significant and measurable difference in molecular weight. This distinction is fundamental for its application in quantitative analytical studies, such as using it as an internal standard in mass spectrometry-based assays.

Compound	Chemical Formula	Molecular Weight (g/mol)
4-Fluorobenzonitrile	C ₇ H ₄ FN	121.11[1][2][3][4][5]
4-Fluorobenzonitrile-13C6	¹³ C ₆ C ₁ H ₄ FN	127.07[6]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following protocol outlines a standard method for the verification of the molecular weight of **4-Fluorobenzonitrile-13C6** using electrospray ionization mass spectrometry (ESI-MS).

Objective: To confirm the molecular weight of **4-Fluorobenzonitrile-13C6**.

Materials:

- **4-Fluorobenzonitrile-13C6** sample
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Calibrated high-resolution mass spectrometer with an ESI source

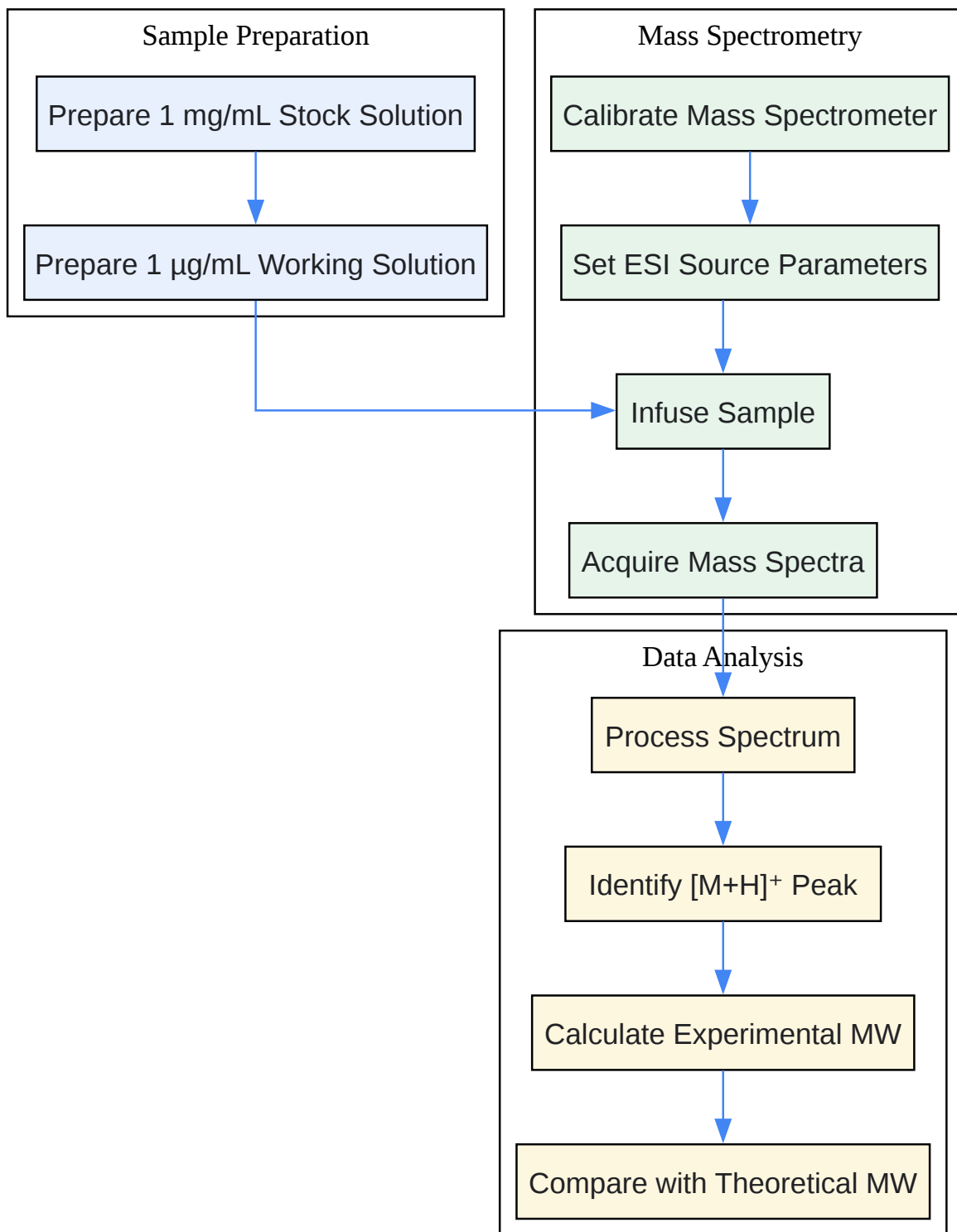
Procedure:

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of **4-Fluorobenzonitrile-13C6** in methanol.
 - From the stock solution, prepare a 1 µg/mL working solution in 50:50 methanol:water with 0.1% formic acid.
- Instrument Setup:
 - Calibrate the mass spectrometer according to the manufacturer's guidelines.
 - Set the ESI source to positive ion mode.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature, desolvation gas flow) for optimal signal intensity of a similar compound or through direct infusion of the sample.
- Data Acquisition:
 - Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
 - Acquire mass spectra over a relevant m/z range (e.g., m/z 100-200).

- Record the data for a sufficient duration to obtain a stable signal and a high-resolution mass spectrum.
- Data Analysis:
 - Process the acquired spectrum to identify the peak corresponding to the protonated molecule, $[M+H]^+$.
 - Determine the monoisotopic mass of this peak.
 - Subtract the mass of a proton (1.007276 Da) to calculate the experimental molecular weight of the neutral molecule.
 - Compare the experimental molecular weight with the theoretical molecular weight (127.07 g/mol).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for molecular weight determination.



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Workflow for Molecular Weight Determination of **4-Fluorobenzonitrile-13C6**.

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